2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid
Description
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-5(9)4(2-3-11-7)6(10)8(12)13/h2-3,6H,1H3,(H,12,13) |
InChI Key |
XCWCOWSRFMMZEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1F)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Fluoro-2-methoxypyridin-4-yl derivatives are commonly used as key intermediates.
- Fluorinated pyridine precursors are often prepared or procured with defined substitution patterns.
- The acetic acid side chain is typically introduced via functional group transformations such as halogenation followed by nucleophilic substitution or coupling reactions.
Suzuki–Miyaura Coupling Approach
Although specific literature on the exact compound this compound is limited, closely related compounds such as 2-(5-fluoro-2-methoxypyridin-4-yl)acetic acid have been synthesized via Suzuki–Miyaura cross-coupling reactions . This method is favored for its mild conditions, tolerance of functional groups (including fluorines and methoxy), and high yields.
-
- Coupling of a boronic acid or boronate ester derivative of the acetic acid side chain with a halogenated (e.g., brominated or iodinated) 3-fluoro-2-methoxypyridine.
- Palladium catalysts (e.g., Pd(PPh3)4) are used under inert atmosphere.
- Bases such as potassium carbonate or cesium carbonate facilitate the coupling.
- Solvents like dioxane or tetrahydrofuran (THF) with water are typical.
-
- High regioselectivity.
- Avoids harsh acidic or basic conditions that could degrade sensitive fluorinated groups.
- Scalable for industrial production.
Alpha-Fluorination of the Acetic Acid Side Chain
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenation of pyridine ring | NBS or NCS in acetonitrile, 0-25°C | Selective halogenation at desired position |
| Suzuki–Miyaura coupling | Pd(PPh3)4, K2CO3, dioxane/H2O, 80-100°C | Inert atmosphere (N2 or Ar), 6-24 h |
| Ester hydrolysis | NaOH or KOH aqueous solution, reflux | Converts ester to acid |
| Alpha-fluorination | NFSI or Selectfluor, acetonitrile, 0-25°C | Mild conditions to preserve other groups |
| Purification | Column chromatography (silica gel), gradient elution | Hexane/ethyl acetate mixtures |
Analytical Characterization
- NMR Spectroscopy:
- ^1H NMR to confirm aromatic and aliphatic protons.
- ^19F NMR to verify fluorine substitution on pyridine and acetic acid side chain.
- Mass Spectrometry:
- High-resolution mass spectrometry (HRMS) confirms molecular formula (C8H7F2NO3).
- IR Spectroscopy:
- Carboxylic acid C=O stretch near 1700 cm⁻¹.
- Pyridine ring vibrations around 1600 cm⁻¹.
Research Findings and Notes
- The fluorine atoms enhance metabolic stability and binding affinity in biological systems.
- Methoxy substitution modulates electronic density on the pyridine ring, influencing reaction selectivity.
- Industrial synthesis emphasizes scalability and purity, often employing automated reactors for Suzuki coupling.
- Protecting groups are generally avoided or carefully chosen to prevent side reactions during fluorination steps.
Summary Table: Preparation Methods for this compound
| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Pyridine ring functionalization | Halogenation (selective) | NBS, NCS; low temp; acetonitrile | Halogenated pyridine intermediate |
| Coupling reaction | Suzuki–Miyaura cross-coupling | Pd catalyst, boronic acid derivative, base, inert atmosphere | Formation of pyridinyl acetic acid ester |
| Ester hydrolysis | Base hydrolysis | NaOH, reflux | Conversion to free acetic acid |
| Alpha-fluorination | Electrophilic fluorination | NFSI, Selectfluor, mild conditions | Introduction of alpha-fluorine |
| Purification | Chromatography | Silica gel, gradient elution | High purity final product |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can serve as a model compound for understanding how fluorine atoms influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with target molecules.
Comparison with Similar Compounds
Key Research Findings and Challenges
- Synthetic Challenges : Electron-rich pyridine rings (e.g., 2-methoxy) may require protective group strategies to prevent undesired side reactions during fluorination .
- Stability : Nitro-substituted analogs (e.g., compound 26 ) decompose under chromatographic conditions, whereas methoxy or trifluoromethyl groups enhance stability .
- Scalability : High-cost fluorinating agents and low yields for some analogs (e.g., 31% for 2-(pyridin-4-yl)acetic acid) limit industrial production .
Biological Activity
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C8H7F2NO3
- Molecular Weight : 221.13 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity through strong hydrogen bonds and van der Waals interactions. The methoxy group also contributes to these interactions, potentially increasing the overall efficacy of the compound in biological systems.
Anticancer Activity
Research indicates that compounds derived from methoxypyridine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. Case studies involving derivatives of methoxypyridine suggest that modifications at the pyridine ring can enhance anticancer activity.
Enzyme Inhibition
Compounds similar to this compound have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For example, some studies highlight the potential of these compounds as inhibitors of fatty acid synthase (FASN), which is crucial for lipid metabolism and cancer cell proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies. The introduction of fluorine atoms at specific positions on the pyridine ring has been shown to significantly enhance biological activity.
| Modification | Biological Activity |
|---|---|
| Fluorination at position 3 | Increased binding affinity to target enzymes |
| Methoxy group at position 4 | Enhanced solubility and bioavailability |
| Acetic acid moiety | Contributes to overall molecular stability |
Case Studies
- Inhibition of Aβ42 Formation : A study demonstrated that methoxypyridine-derived compounds reduced Aβ42 levels in plasma and brain tissues in transgenic mouse models, indicating potential applications in Alzheimer's disease treatment .
- Selectivity for D3 Dopamine Receptor : Another study explored the selectivity of similar compounds for dopamine receptors, highlighting their potential as therapeutic agents for neuropsychiatric disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
